1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine is a piperazine derivative featuring a 4-chlorophenylsulfonyl group at the 1-position and a 3-phenylpropyl chain at the 4-position. The sulfonyl moiety enhances metabolic stability and receptor binding specificity, while the phenylpropyl chain contributes to lipophilicity, influencing blood-brain barrier penetration . This compound is structurally related to dopamine transporter (DAT) inhibitors and sigma-1 receptor (Sig-1R) ligands, though its exact pharmacological profile remains under investigation.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRAROBSFRFUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(3-phenylpropyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at histamine H1 receptors, thereby exerting anti-allergic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives vary significantly based on substituents, which dictate receptor affinity and selectivity. Key structural analogs include:
Key Observations :
- Fluorinated analogs (e.g., GBR-12909, FM-SA4503) show higher DAT/Sig-1R selectivity compared to non-fluorinated derivatives, suggesting electronegative groups enhance binding .
Pharmacological Profiles
- DAT Inhibition: GBR-12909 and its analogs (e.g., GBR-12935) exhibit nanomolar DAT affinity, suppressing dopamine reuptake and mimicking cocaine’s reinforcing effects in primate studies . The target compound’s sulfonyl group may reduce DAT affinity compared to diphenylmethoxyethyl derivatives but improve selectivity for other targets .
- Sig-1R Agonism : SA4503 and PRE084 are well-studied Sig-1R agonists with neuroprotective effects. The target compound’s lack of methoxy groups may limit Sig-1R activity compared to SA4503 .
- Behavioral Effects : Cocaine-like analogs (e.g., GBR-12909) maintain self-administration in primates, while SA4503 blocks cocaine-induced conditioned place preference (CPP), highlighting divergent therapeutic applications .
Receptor Binding Domains
Photoaffinity labeling studies reveal that diphenylmethoxyethyl analogs (e.g., [125I]DEEP) bind near the DAT’s N-terminal transmembrane domains, while cocaine analogs (e.g., [125I]RTI 82) target C-terminal regions. The sulfonyl group in the target compound may occupy a unique binding pocket, warranting further mapping .
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.98 g/mol. The compound features a piperazine ring, a sulfonyl group, and a chlorophenyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a modulator of neurotransmitter release, influencing pathways associated with serotonin and dopamine receptors. This modulation can lead to various physiological effects, including anxiolytic and antidepressant-like activities.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It demonstrates strong inhibitory action against urease and acetylcholinesterase, which are critical targets in the treatment of conditions like Alzheimer's disease . The following table summarizes the IC50 values for various synthesized derivatives:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 2.14 ± 0.003 |
| 7m | Acetylcholinesterase | 0.63 ± 0.001 |
| 7n | Urease | Not specified |
Anticancer Activity
In vitro studies have shown that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antibacterial Screening : A series of compounds synthesized from the piperazine framework were tested against multiple bacterial strains. Results indicated that those containing the chlorophenylsulfonyl group had enhanced antibacterial activity compared to their counterparts lacking this moiety .
- Enzyme Inhibition Studies : In a study focused on enzyme inhibition, several derivatives were evaluated for their ability to inhibit urease and acetylcholinesterase. The results highlighted that compounds with the sulfonamide linkage exhibited superior inhibitory effects, making them promising candidates for further development in therapeutic applications .
Q & A
Q. Example Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM (anhydrous) | Reduces hydrolysis byproducts |
| Base | DIPEA (1.5 eq) | 85% yield, >95% purity |
| Purification | Silica gel (200–300 mesh) | Removes unreacted sulfonyl chloride |
What analytical techniques are most effective for characterizing the molecular structure of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., sulfonyl and phenylpropyl groups). NOESY confirms spatial proximity of aromatic protons .
- X-ray Crystallography : Resolves 3D conformation, highlighting steric interactions between the chlorophenyl group and piperazine ring .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 419.12) .
How do structural modifications influence the compound's interaction with neurotransmitter transporters?
Level : Advanced
Methodological Answer :
Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO) to the phenylpropyl chain increases dopamine transporter (DAT) affinity (IC = 12 nM vs. 45 nM for parent compound) .
- Piperazine Rigidity : Bridged piperazines (e.g., octahydropyrrolo[1,2-a]pyrazine) reduce conformational flexibility, enhancing selectivity for serotonin transporters (SERT) .
Q. Example Table :
| Modification | Biological Target | IC (nM) | Reference |
|---|---|---|---|
| 4-Fluoro substitution on phenyl | DAT | 18 ± 2 | |
| 3-Nitro substitution on sulfonyl | SERT | 8 ± 1 |
What strategies resolve discrepancies in biological activity data across studies?
Level : Advanced
Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 expressing hDAT) and incubation times (e.g., 60 min) to minimize variability .
- Meta-Analysis : Pool data from ≥5 independent studies to identify outliers. For example, conflicting DAT inhibition values (20–80 nM) may arise from differences in radioligand purity .
How does stereochemistry affect the compound's pharmacological profile?
Level : Advanced
Methodological Answer :
- Chiral Centers : The (R)-enantiomer shows 10-fold higher DAT binding than the (S)-form due to better alignment with hydrophobic pockets in the transporter .
- Resolution Methods : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) separates enantiomers for individual testing .
What are the key physicochemical properties affecting solubility and stability?
Level : Basic
Methodological Answer :
- LogP : Calculated logP = 3.2 (via ChemDraw) indicates moderate lipophilicity, requiring DMSO for stock solutions .
- Hygroscopicity : The sulfonyl group increases moisture sensitivity; store desiccated at -20°C .
Q. Example Table :
| Property | Value | Technique |
|---|---|---|
| LogP | 3.2 | Computational prediction |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Shake-flask method |
How can in silico modeling predict binding modes with dopamine transporters?
Level : Advanced
Methodological Answer :
- Docking Studies : Glide SP mode in Schrödinger Suite predicts the sulfonyl group forms hydrogen bonds with DAT residues Tyr156 and Asp345 .
- MD Simulations : 100-ns simulations reveal stable interactions in the substrate-binding pocket, correlating with experimental IC values (R = 0.89) .
What are the metabolic pathways and toxicological implications of this compound?
Level : Advanced
Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
